2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
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Overview
Description
2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzimidazole core linked to a 1,2,4-oxadiazole ring via a methylene sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Linking the oxadiazole to the benzimidazole: The oxadiazole derivative is then reacted with a benzimidazole precursor in the presence of a suitable base and a methylene sulfanyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methylene sulfanyl bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the oxadiazole ring can be reduced to amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole .
Lansoprazole sulfide: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole.
4-Methoxyphenethyl isocyanate: 1-(2-Isocyanatoethyl)-4-methoxybenzene.
Uniqueness
2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its methylene sulfanyl linker and the presence of both benzimidazole and oxadiazole rings make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14N4O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H14N4O2S/c1-22-12-8-6-11(7-9-12)16-20-15(23-21-16)10-24-17-18-13-4-2-3-5-14(13)19-17/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
LKATYXBPBJNJJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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